JNJ-55511118
Overview
Description
JNJ 55511118 is a highly potent, reversible, and selective negative modulator of AMPA receptors containing transmembrane AMPA receptor regulatory protein gamma-8 (TARP-gamma-8). This compound has shown promise in the treatment of neurological disorders, particularly epilepsy, due to its ability to inhibit excitatory signaling in the brain .
Mechanism of Action
Target of Action
JNJ-55511118, also known as 5-[2-Chloro-6-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-benzimidazol-2-one, is a highly potent, reversible, and selective negative modulator of AMPA receptors . The primary target of this compound is the AMPA receptors that require the presence of the accessory protein CACNG8, also known as transmembrane AMPA receptor regulatory protein γ8 (TARP-γ8) .
Mode of Action
This compound interacts with its targets by partially disrupting the interaction between the TARP and the pore-forming subunit of the channel . This results in a decrease in their single-channel conductance . The drug also modifies hallmark features of AMPAR pharmacology .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the excitatory signaling in the brain mediated by AMPA-type glutamate receptors . The modulation of these receptors shows promise for the treatment of various neurological conditions .
Pharmacokinetics
This compound has excellent pharmacokinetic properties . It is orally available, brain penetrant, and achieves high receptor occupancy following oral administration . .
Result of Action
The result of this compound’s action is a potent inhibition of neurotransmission within the hippocampus . It has a strong anticonvulsant effect and shows potential therapeutic utility as an anticonvulsant or neuroprotectant . At high levels of receptor occupancy in rodent in vivo models, this compound showed a strong reduction in certain bands on electroencephalogram, transient hyperlocomotion, no motor impairment on rotarod, and a mild impairment in learning and memory .
Action Environment
The action environment of this compound is primarily within the hippocampus region of the brain
Preparation Methods
The synthetic route for JNJ 55511118 involves several steps, starting with the preparation of the core benzimidazole structure. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods focus on optimizing yield and purity, often involving large-scale reactions under controlled conditions .
Chemical Reactions Analysis
JNJ 55511118 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
JNJ 55511118 has a wide range of scientific research applications, including:
Chemistry: Used as a tool molecule to study the modulation of AMPA receptors and their role in excitatory signaling.
Biology: Investigated for its effects on neurotransmission and synaptic plasticity in the brain.
Medicine: Explored as a potential therapeutic agent for the treatment of epilepsy and other neurological disorders.
Industry: Utilized in the development of new drugs targeting AMPA receptors and related pathways .
Comparison with Similar Compounds
Similar compounds to JNJ 55511118 include other AMPA receptor modulators such as:
Perampanel: Another AMPA receptor antagonist used in the treatment of epilepsy.
Talampanel: A non-competitive AMPA receptor antagonist with neuroprotective properties.
GYKI 52466: A selective AMPA receptor antagonist with anticonvulsant effects.
JNJ 55511118 is unique in its high selectivity for TARP-gamma-8 containing AMPA receptors, making it a valuable tool for studying the specific role of these receptors in neurological disorders .
Properties
IUPAC Name |
5-[2-chloro-6-(trifluoromethoxy)phenyl]-1,3-dihydrobenzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2O2/c15-8-2-1-3-11(22-14(16,17)18)12(8)7-4-5-9-10(6-7)20-13(21)19-9/h1-6H,(H2,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBXSLRIXGQVGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC3=C(C=C2)NC(=O)N3)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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